molecular formula C35H41N3O10S2 B613766 Cyanine 3, SE CAS No. 146368-16-3

Cyanine 3, SE

Cat. No. B613766
M. Wt: 727.8 g/mol
InChI Key:
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Description

Cyanine 3, SE is a compound with the molecular formula C35H41N3O10S21. It is a reactive dye used for labeling amino-groups in biomolecules2. The dye is ideal for labeling soluble proteins, peptides, and oligonucleotides/DNA2. It has an emission maximum of around 564 nm345.



Synthesis Analysis

The synthesis of cyanine dyes has been explored using solid-phase methodologies6. A study reported the mechanism for the photoconversion of Cy5 to Cy3 that occurs upon photoexcitation during fluorescent imaging7. The formal C2H2 excision from Cy5 occurs mainly through an intermolecular pathway involving a combination of bond cleavage and reconstitution7.



Molecular Structure Analysis

The molecular structure of Cyanine 3, SE includes a polymethine chain and various functional groups1. The InChI representation of the molecule is InChI=1S/C35H41N3O10S2/c1-6-36-27-16-14-23 (49 (42,43)44)21-25 (27)34 (2,3)29 (36)11-10-12-30-35 (4,5)26-22-24 (50 (45,46)47)15-17-28 (26)37 (30)20-9-7-8-13-33 (41)48-38-31 (39)18-19-32 (38)40/h10-12,14-17,21-22H,6-9,13,18-20H2,1-5H3, (H-,42,43,44,45,46,47)1.



Chemical Reactions Analysis

The photochemical reactions of cyanine dyes involve the formation of blueshifted derivatives via photoconversion7. The carbonyl products generated from singlet oxygen-mediated photooxidation of Cy5 undergo a sequence of carbon–carbon bond-breaking and -forming events to bring about the novel dye-to-dye transformation7.



Physical And Chemical Properties Analysis

Cyanine 3, SE has a molecular weight of 727.8 g/mol1. It has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 11, and a rotatable bond count of 121. Its exact mass and monoisotopic mass are 727.22333686 g/mol1. The topological polar surface area is 198 Ų1.


Scientific Research Applications

properties

IUPAC Name

2-[3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H41N3O10S2/c1-6-36-27-16-14-23(49(42,43)44)21-25(27)34(2,3)29(36)11-10-12-30-35(4,5)26-22-24(50(45,46)47)15-17-28(26)37(30)20-9-7-8-13-33(41)48-38-31(39)18-19-32(38)40/h10-12,14-17,21-22H,6-9,13,18-20H2,1-5H3,(H-,42,43,44,45,46,47)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVMUUCAZOFIQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H41N3O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

727.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanine 3, SE

CAS RN

146368-16-3
Record name Cy3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146368-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Z Wu, A Kittinger, AE Norcross… - Reporters, Markers …, 2021 - spiedigitallibrary.org
PhotochemCAD is a Microsoft Windows-based software program composed of spectral databases and program modules for diverse photochemical calculations and is aimed at …
Number of citations: 4 www.spiedigitallibrary.org
MN PELLEGRINI, MF SUZENET - 2021 - researchgate.net
… La longueur d’onde maximale d’émission de fluorescence de la cyanine 3 se trouve à 570 nm, dans le domaine du visible. Bien que sa longueur d’onde se trouve en dessous du …
Number of citations: 0 www.researchgate.net
C Lepère-Douard - 2009 - theses.hal.science
Le virus de l'hépatite B (VHB) est un agent pathogène humain, très contagieux, responsable de pathologies hépatiques telles que la cirrhose ou le carcinome hépatocellulaire. A l'heure …
Number of citations: 3 theses.hal.science
EI PECHEUR, C SUREAU, JF HUBERT… - Citeseer
Pour infecter sa cellule cible, le VHB doit interagir avec un récepteur à la surface des hépatocytes, puis libérer sa nucléocapside dans le compartiment cytoplasmique. En 1994, …
Number of citations: 5 citeseerx.ist.psu.edu

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